![molecular formula C8H9N3 B13935591 3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
3-ethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as ZrCl4. This reaction proceeds through a cyclization mechanism to form the desired pyrazolopyridine structure .
Another method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid. This method is efficient and yields high-purity products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and catalyst recycling are critical factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-ethyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with an ethyl group at the 3-position of the pyrazole moiety. It belongs to the class of pyrazolo[3,4-b]pyridines, known for diverse biological activities and potential therapeutic applications.
Pharmaceuticals
Due to their biological activities, this compound and other pyrazolo[3,4-b]pyridines have potential therapeutic applications. Pyrazolo[3,4-b]pyridine derivatives have been investigated for various biological activities.
Alzheimer’s Disease Research
Pyrazolo[3,4-b]pyridines show potential in developing amyloid plaque probes for Alzheimer’s disease (AD) diagnosis . Dimethylamino- and pyrene-substituted compounds demonstrate high and selective binding to amyloid plaques in Alzheimer’s disease patient brain slices upon fluorescent confocal microscopy observation .
Other Potential Applications
Pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have uses in drug development . Pyrazolo[3,4-b]pyridine compounds can be used as PDE4 inhibitors .
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific ethyl substitution pattern, which may influence its solubility and interaction profiles compared to other derivatives.
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group at position 1 | Antimicrobial and antitumor activity |
5-Methyl-1H-pyrazolo[3,4-b]pyridine | Methyl group at position 5 | GSK-3 inhibition |
1-(Phenyl)-1H-pyrazolo[3,4-b]pyridine | Phenyl substitution at position 1 | Anticancer properties |
6-Ethyl-1H-pyrazolo[3,4-b]pyridine | Ethyl group at position 6 | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the ethyl group at the 3-position.
2H-pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
1H-pyrazolo[4,3-b]pyridine: A different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-ethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Q & A
Q. Basic: What synthetic methodologies are most effective for preparing 3-ethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?
Answer: The synthesis typically involves multi-step routes starting with intermediates like 5-aminopyrazoles. A common approach includes:
- Condensation reactions with enamine derivatives (e.g., ethyl 2-(4-methylbenzoyl)-3,3-bis(methylthio)acrylate) under acid catalysis (TFA) to form fused pyrazolo[3,4-b]pyridine cores .
- Nucleophilic displacement at the C-4 position of 4-chloro-1H-pyrazolo[3,4-b]pyridine using anilines or other nucleophiles, followed by glycosylation for nucleoside derivatives .
- One-pot multicomponent reactions catalyzed by green agents like meglumine, enabling efficient cyclization .
Key considerations: Optimize solvent systems (e.g., THF or propane-2-ol) and reaction temperatures (reflux conditions) to improve yields (e.g., 77–98% in Pd/CuI-catalyzed C-H arylation) .
Q. Advanced: How can regiochemical challenges in pyrazolo[3,4-b]pyridine synthesis be addressed, particularly in isolating regioisomers?
Answer: Regioselectivity issues arise during cyclization or substitution steps. Strategies include:
- 2D NMR techniques (HSQC, HMBC) to differentiate regioisomers by correlating cross-peaks between protons and carbons. For example, HMBC can confirm peri-interactions between substituents and the pyridine nitrogen .
- X-ray crystallography for unambiguous structural assignment, as demonstrated for ethyl 4-(methylthio)-1,3-diphenyl derivatives .
- Chromatographic separation (e.g., silica gel column) using polarity differences between isomers, with Rf values guiding fraction collection .
Q. Basic: What spectroscopic techniques are critical for characterizing pyrazolo[3,4-b]pyridine derivatives?
Answer: A combination of 1D/2D NMR, IR, and HRMS is essential:
- ¹H and ¹³C NMR identify substituent environments (e.g., singlet at δ 7.05 ppm for C(5)H in pyrazolo[3,4-b]pyridines) .
- DEPT-135 distinguishes CH, CH₂, and CH₃ groups, aiding in structural elucidation .
- IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester moieties) .
Q. Advanced: How can transition-metal catalysis improve C-H functionalization of pyrazolo[3,4-b]pyridines?
Answer: Pd/CuI systems enable direct γ-C-H arylation of pyridine rings with high regioselectivity (77% yield for 6.2.1a as a single regioisomer) . Key factors:
- Ligand selection : PdCl₂(PPh₃)₂ enhances catalytic efficiency.
- Substrate scope : Electron-deficient aryl halides favor coupling.
- Mechanistic insights : Walden inversion (SN2) governs stereospecific glycosylation in nucleoside derivatives .
Q. Basic: What biological activities are associated with this compound derivatives?
Answer: These compounds exhibit:
- Antileishmanial activity : 3'-diethylaminomethyl-substituted derivatives show IC₅₀ values as low as 0.12 µM against Leishmania amazonensis .
- Kinase inhibition : FGFR1 inhibitors (e.g., compound 7n) demonstrate antitumor efficacy in xenograft models .
- Antimicrobial properties : Modifications at C-4/C-6 influence activity against bacterial/fungal strains .
Q. Advanced: How can QSAR and molecular modeling guide the design of bioactive pyrazolo[3,4-b]pyridines?
Answer:
- Hydrophobic (log P) and steric (Sterimol L/B₂) parameters correlate with antileishmanial activity. For example, log P > 3 enhances membrane permeability .
- Docking studies align low-energy conformers with target structures (e.g., superimposition on amodiaquine for antiplasmodial activity) .
- MD simulations validate binding stability in enzyme pockets (e.g., FGFR1 kinase domain) .
Q. Basic: What purification techniques are recommended for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Recrystallization from alcohols (e.g., propane-2-ol) removes byproducts .
- Column chromatography with gradients of ethyl acetate/hexane separates regioisomers (Rf = 0.8 for ethyl 4-(methylthio) derivatives) .
Q. Advanced: How do substituents at C-3/C-4 influence thermodynamic and electronic properties?
Answer:
- Ethyl/methylthio groups increase electron density at the pyridine ring, enhancing reactivity in C-H arylation .
- Trifluoromethyl substituents improve metabolic stability and ligand-receptor interactions (e.g., kinase inhibitors) .
- Quantum studies (DFT) predict nonlinear optical (NLO) properties, with HMBPP showing high polarizability (α = 2.95 × 10⁻²³ esu) .
Q. Basic: What are the limitations of current synthetic routes for pyrazolo[3,4-b]pyridines?
Answer:
- Low yields in multi-component reactions due to competing pathways (e.g., azine formation in early syntheses) .
- Sensitivity to oxidation : N-Oxide derivatives (e.g., 7-oxide of 1-benzyl-1H-pyrazolo[3,4-b]pyridine) require anhydrous conditions .
Q. Advanced: How can asymmetric synthesis be achieved for chiral pyrazolo[3,4-b]pyridines?
Answer:
Properties
IUPAC Name |
3-ethyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-6-4-3-5-9-8(6)11-10-7/h3-5H,2H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYONWRHZORBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=NC2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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